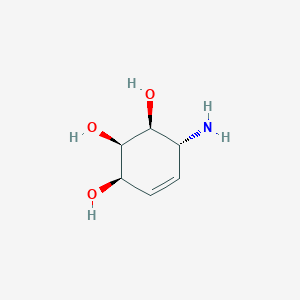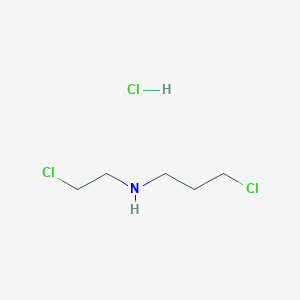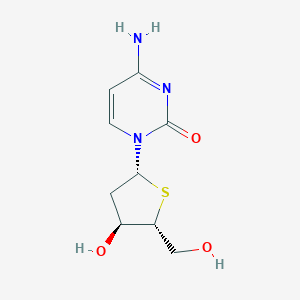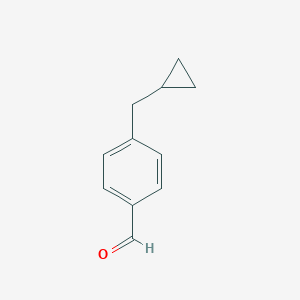
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la quinoléine ont montré un potentiel dans la recherche anticancéreuse. Ils peuvent interagir avec diverses cibles dans les cellules cancéreuses, conduisant à la mort cellulaire .
Applications antioxydantes
Les dérivés de la quinoléine ont démontré des propriétés antioxydantes. Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, prévenant potentiellement les dommages aux cellules et aux tissus .
Applications anti-inflammatoires
Les dérivés de la quinoléine ont été étudiés pour leurs propriétés anti-inflammatoires. Ils peuvent aider à réduire l'inflammation dans l'organisme, ce qui est bénéfique pour traiter des affections comme l'arthrite .
Applications antipaludiques
Les dérivés de la quinoléine ont été utilisés dans le développement de médicaments antipaludiques. Ils peuvent interférer avec le cycle de vie du parasite du paludisme, aidant à prévenir ou à traiter le paludisme .
Applications anti-SARS-CoV-2
Suite à la pandémie de COVID-19, les dérivés de la quinoléine ont été étudiés pour leurs propriétés anti-SARS-CoV-2 potentielles .
Applications antituberculeuses
Les dérivés de la quinoléine ont montré des promesses dans le traitement de la tuberculose. Ils peuvent inhiber la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose .
Mécanisme D'action
Target of Action
Quinoline compounds, to which this compound belongs, are known to have versatile applications in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline compounds are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Quinoline compounds have been found to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity
Result of Action
Quinoline compounds are known to exhibit various biologically vital properties
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, leading to fragmentation in certain cell types . This interaction suggests that this compound may influence processes such as apoptosis, where DNA fragmentation is a key feature.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce DNA fragmentation in MCF-7 and HEK-293 cells, which is indicative of its role in promoting apoptosis . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific biomolecules, this compound can modulate various cellular functions, potentially leading to altered cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to DNA and induce fragmentation suggests a mechanism involving the disruption of DNA integrity, which can trigger apoptotic pathways . This mechanism highlights the potential of this compound as a tool for studying cell death and related processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications. Threshold effects observed in studies indicate that careful dosage management is crucial for maximizing the compound’s benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux . These interactions can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism. The study of these pathways provides insights into how this compound is processed within biological systems and its potential effects on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy and potential therapeutic applications. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and can provide insights into its potential applications in targeted therapies. The study of subcellular localization helps elucidate the precise mechanisms by which this compound influences cellular processes.
Propriétés
IUPAC Name |
(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBPNKKMSNWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357148 |
Source


|
| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135323-95-4 |
Source


|
| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)












